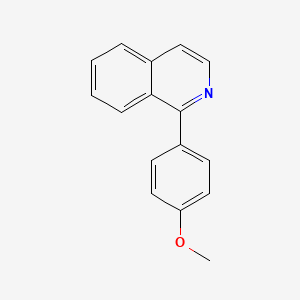

1-(4-Methoxyphenyl)isoquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36710-74-4 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)isoquinoline |

InChI |

InChI=1S/C16H13NO/c1-18-14-8-6-13(7-9-14)16-15-5-3-2-4-12(15)10-11-17-16/h2-11H,1H3 |

InChI Key |

VRGXPRJRDIGSKC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Methoxyphenyl Isoquinoline and Its Derivatives

Classical Retrosynthetic Approaches and Modern Adaptations

Traditional methods for isoquinoline (B145761) synthesis have been refined over the years to improve yields, accommodate a wider range of substrates, and introduce stereoselectivity.

Bischler-Napieralski Cyclizations and Variants

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. wikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, typically in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org For the synthesis of 1-(4-methoxyphenyl)isoquinoline, the precursor would be N-[2-(3-methoxyphenyl)ethyl]-4-methoxybenzamide. The electron-donating methoxy (B1213986) group on the phenethylamine (B48288) moiety facilitates the cyclization.

The reaction mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reaction conditions. wikipedia.org While effective, classical Bischler-Napieralski conditions can be harsh. Modern adaptations have focused on milder reagents and conditions. For instance, the use of triphenyl phosphite-bromine has been shown to mediate the cyclization under very mild conditions. Furthermore, ionic liquids, such as 1-butyl-3-methylimidazoliumhexafluorophosphate ([bmim]PF₆), have been employed as environmentally benign solvents, leading to excellent yields and purity of the dihydroisoquinoline product. organic-chemistry.org

A significant side reaction can be the retro-Ritter reaction, which forms styrenes. organic-chemistry.org This is particularly prevalent when the reaction intermediate is a stable nitrilium salt. The choice of solvent and reagents is crucial to minimize this pathway.

Table 1: Comparison of Bischler-Napieralski Reaction Conditions

| Reagent/Condition | Temperature | Key Advantages | Reference |

| POCl₃, refluxing toluene | High | Traditional, well-established | organic-chemistry.org |

| P₂O₅ in refluxing POCl₃ | High | Effective for less activated systems | wikipedia.org |

| Tf₂O, PPA | Varies | Used for phenethylcarbamates | wikipedia.org |

| Triphenyl phosphite-bromine | Mild | Avoids harsh acidic conditions | |

| POCl₃ in [bmim]PF₆ | 90-100 °C | Green solvent, high yield, easy purification | organic-chemistry.org |

Pictet-Spengler Condensations and Their Enantioselective Applications

The Pictet-Spengler reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov To synthesize a this compound derivative, a substituted phenethylamine would react with 4-methoxybenzaldehyde. The resulting tetrahydroisoquinoline can then be oxidized to the desired isoquinoline.

The reaction proceeds via the formation of a Schiff base, which then undergoes intramolecular cyclization. The driving force is the formation of an electrophilic iminium ion under acidic conditions. wikipedia.org While traditional methods often require harsh conditions, milder protocols have been developed.

A key advantage of the Pictet-Spengler reaction is the potential for enantioselectivity, which is crucial for the synthesis of chiral alkaloids. arkat-usa.org Asymmetric synthesis can be achieved by using a chiral aldehyde or a chiral auxiliary attached to the amine. For instance, the reaction of dopamine (B1211576) hydrochloride with (R)-(+)-glyceraldehyde has been used as a step in the enantioselective synthesis of isoquinoline alkaloids. rsc.org The stereocontrol arises from the 1,3-transfer of chirality from a stereocenter in the starting material to the newly formed stereocenter at C-1 of the tetrahydroisoquinoline ring. arkat-usa.org

Table 2: Key Features of the Pictet-Spengler Reaction

| Feature | Description | Reference |

| Reactants | β-arylethylamine and an aldehyde/ketone | wikipedia.orgnih.gov |

| Intermediate | Schiff base/Iminium ion | wikipedia.org |

| Product | Tetrahydroisoquinoline | wikipedia.orgnih.gov |

| Catalyst | Typically acidic (e.g., HCl, TFA) | wikipedia.org |

| Enantioselectivity | Achievable with chiral reactants or auxiliaries | arkat-usa.orgrsc.org |

Pomeranz-Fritsch Reactions in the Context of this compound

The Pomeranz-Fritsch reaction is another classical method for isoquinoline synthesis. wikipedia.org It involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde and 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.com To prepare this compound, one would start with 4-methoxybenzaldehyde.

The reaction mechanism involves the formation of a Schiff base, followed by cyclization and aromatization. wikipedia.orgchemistry-reaction.com A variety of acids can be used, including sulfuric acid, trifluoroacetic anhydride (B1165640), and lanthanide triflates. wikipedia.org A significant advantage of this method is its ability to produce isoquinolines with substitution patterns that are difficult to achieve through other routes. organicreactions.org However, the yields can be variable. organicreactions.org

Modifications to the original procedure exist, such as the Schlittler-Muller modification, which allows for the synthesis of C1-substituted isoquinolines. thermofisher.com

Catalytic Strategies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Modern synthetic chemistry has increasingly turned to catalytic methods to construct the isoquinoline core with greater efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Larock)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and heterocycles. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is a powerful tool for forming the C1-aryl bond in 1-arylisoquinolines. nih.govmdpi.com For the synthesis of this compound, this could involve the coupling of a 1-haloisoquinoline with 4-methoxyphenylboronic acid. The reaction is typically catalyzed by a palladium(0) complex and requires a base. nih.gov The development of bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, has greatly expanded the scope and efficiency of these reactions. nih.gov

The Larock heteroannulation is another versatile palladium-catalyzed reaction that can be adapted for isoquinoline synthesis. wikipedia.orgub.edu While originally developed for indole (B1671886) synthesis, it has been extended to the preparation of nitrogen-containing heterocycles. ub.edu A modification of the Larock reaction involves the palladium-catalyzed iminoannulation of internal alkynes with the tert-butylimine of o-iodobenzaldehyde to produce isoquinolines in good to excellent yields with high regioselectivity. ub.edu Furthermore, a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, provides an efficient route to isoquinolines. organic-chemistry.org

Table 3: Palladium-Catalyzed Reactions for Isoquinoline Synthesis

| Reaction | Key Reactants | Catalyst System | Key Feature | Reference |

| Suzuki-Miyaura Coupling | 1-Haloisoquinoline, Arylboronic acid | Pd(0) complex, base, phosphine ligand | Forms C1-aryl bond directly | nih.govmdpi.com |

| Larock Iminoannulation | o-Iodobenzaldehyde imine, Internal alkyne | Pd(OAc)₂, ligand | High regioselectivity for substituted isoquinolines | ub.edu |

| Tandem Pd/Cu Catalysis | o-Iodobenzaldehyde imine, Terminal alkyne | Pd catalyst then Cu catalyst | Efficient one-pot synthesis | organic-chemistry.org |

Copper-Catalyzed Transformations and Hydroamination Reactions

Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-based methods for certain transformations. Copper catalysts can be used in the tandem synthesis of isoquinolines. For example, a copper(I)-catalyzed reaction of substituted 1,5-diynes with isoquinoline N-oxides can produce isoquinoline-substituted isobenzofurans. nih.gov

Copper-catalyzed hydroamination reactions represent a direct approach to forming C-N bonds. nih.gov While direct application to the synthesis of the this compound core from simple precursors is an area of ongoing research, the principles of hydroamination are relevant to the broader field of amine and heterocycle synthesis. These reactions involve the addition of an N-H bond across a carbon-carbon multiple bond. The development of suitable copper catalysts and conditions allows for the selective formation of various amine products from alkynes. nih.gov

Rhodium-Catalyzed Annulation and Cyclization Processes

Rhodium catalysis has emerged as a powerful tool for the construction of isoquinoline frameworks through C-H activation and annulation or cyclization cascade reactions. These methods offer high atom economy and functional group tolerance.

One prominent strategy involves the rhodium(III)-catalyzed annulation of benzamides with alkynes. In this approach, the C-H bond ortho to the directing amide group is activated by the rhodium catalyst, followed by insertion of an alkyne and subsequent cyclization to form the isoquinolone core. The use of N-methoxybenzamides as substrates allows for a redox-neutral process. acs.orgnih.gov For instance, the reaction of an N-methoxybenzamide with an alkyne like 4-methoxyphenylacetylene in the presence of a rhodium catalyst such as [Cp*RhCl₂]₂ would proceed through a rhodacycle intermediate, leading to the formation of a 1-arylisoquinolone derivative.

Another approach is the rhodium(III)-catalyzed coupling and cyclization cascade reaction of arylimidates with diazo compounds. This method proceeds via intermolecular C-C bond formation followed by intramolecular C-N bond formation, providing direct access to isoquinolines and isoquinolin-3-ols without the need for an external oxidant. quimicaorganica.org The reaction of an arylimidate with a diazo compound in the presence of a catalyst like Cp*Rh(CH₃CN)₃₂ can efficiently construct the isoquinoline skeleton. quimicaorganica.org

Furthermore, rhodium(III)-catalyzed C-H activation of 3-aryl-dihydroisoxazoles and their coupling with diarylacetylenes have been developed as a redox-neutral route to functionalized isoquinolines. In this transformation, the N-O bond of the dihydroisoxazole (B8533529) acts as an internal oxidizing directing group. rsc.org

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Reference |

| [CpRhCl₂]₂ / AgSbF₆ | N-Methoxybenzamide | Alkyne | Isoquinolone | acs.orgnih.gov |

| CpRh(CH₃CN)₃₂ | Arylimidate | Diazo Compound | Isoquinoline/Isoquinolin-3-ol | quimicaorganica.org |

| [Cp*RhCl₂]₂ / Additive | 3-Aryl-dihydroisoxazole | Diarylacetylene | Functionalized Isoquinoline | rsc.org |

Gold-Catalyzed Cascade Reactions

Gold catalysts, particularly gold(I) complexes, have proven to be exceptionally effective in activating alkynes towards nucleophilic attack, enabling a variety of cascade reactions for the synthesis of complex heterocyclic systems, including isoquinolines.

A common strategy involves the intramolecular cyclization of ortho-alkynylaryl derivatives. For example, gold(I)-catalyzed intramolecular [4+2] cycloadditions of arylalkynes with alkenes can construct polycyclic isoquinoline frameworks. nih.gov The reaction is believed to proceed through a stepwise mechanism involving the formation of a cyclopropyl (B3062369) gold(I)-carbene intermediate. nih.gov

Another powerful approach is the gold-catalyzed cascade cyclization of 1,6-diynes. These reactions can proceed through sequential 6-exo-dig and 6-endo-dig cyclizations, followed by hydration, to yield functionalized bicyclic systems. While not directly forming the isoquinoline core in one step, the resulting intermediates can be valuable precursors.

More directly, gold-catalyzed intramolecular cyclization of N-propargylamides can lead to the formation of oxazole (B20620) ketones, showcasing the ability of gold to mediate complex radical-involved transformations. nih.gov This highlights the potential for designing similar cascades to access the 1-arylisoquinoline scaffold.

| Catalyst System | Substrate Type | Reaction Type | Product Scaffold | Reference |

| (Me₂N)₃PAuCl / AgSbF₆ | 1,3-Dicarbonyl Diazo-yne | 6-endo-dig Cyclization/[4+2] Cycloaddition | Polycarbocycle | nih.gov |

| Au(I) complexes | 1,6-Enyne with aryl at alkyne | 5-exo-dig Cyclization/Friedel-Crafts | Tetrahydro-cyclopenta[b]naphthalene | nih.gov |

| Gold(I) catalyst | Internal N-propargylamides | Radical-involved Intramolecular Cyclization | 5-Oxazole Ketones | nih.gov |

Organocatalytic and Biocatalytic Approaches

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-catalyzed reactions for the synthesis of chiral isoquinoline alkaloids and their derivatives.

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydroisoquinolines, which can be subsequently oxidized to isoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. The development of asymmetric organocatalytic versions of the Pictet-Spengler reaction has enabled the enantioselective synthesis of 1-substituted tetrahydroisoquinolines. For instance, BINOL-derived phosphoric acids have been used as chiral Brønsted acid catalysts to promote the reaction between N-substituted-2-arylethylamines and aldehydes, affording 1-benzyl-1,2,3,4-tetrahydroisoquinolines with high enantioselectivity. nih.govmdpi.comnih.gov

Biocatalysis offers an environmentally benign and highly selective approach to isoquinoline synthesis. Norcoclaurine synthase (NCS) is a key enzyme in the biosynthesis of benzylisoquinoline alkaloids in plants. It catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to produce (S)-norcoclaurine, the precursor to a vast array of complex alkaloids. acs.orgresearchgate.netresearchgate.netnih.gov The substrate scope of NCS has been explored, and it has been shown to accept a variety of dopamine and aldehyde analogs, making it a valuable tool for the biocatalytic production of diverse tetrahydroisoquinoline derivatives. acs.orgwhiterose.ac.uk Rational engineering of NCS is also being explored to improve its catalytic efficiency and broaden its substrate specificity for the synthesis of various benzylisoquinoline alkaloids. organicreactions.org

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Key Feature | Reference |

| Chiral Phosphoric Acid (e.g., (R)-TRIP) | N-(o-nitrophenylsulfenyl)-2-arylethylamine | Arylacetaldehyde | 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Enantioselective | nih.govmdpi.comnih.gov |

| Norcoclaurine Synthase (NCS) | Dopamine | 4-Hydroxyphenylacetaldehyde | (S)-Norcoclaurine | Biocatalytic, Stereospecific | acs.orgresearchgate.netresearchgate.netnih.gov |

| Engineered Norcoclaurine Synthase | Dopamine analogs | Aldehyde analogs | Substituted Tetrahydroisoquinolines | Expanded substrate scope | whiterose.ac.ukorganicreactions.org |

Radical and Photochemical Synthetic Pathways

Radical and photochemical reactions have gained prominence as mild and efficient methods for the construction of complex molecular architectures, including the isoquinoline scaffold. These approaches often proceed through novel reaction pathways, enabling the synthesis of structures that are challenging to access through traditional methods.

Photoredox Catalysis in Isoquinoline Synthesis

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under mild conditions. This strategy can be applied to the synthesis of isoquinolines through various C-H functionalization and cyclization reactions. For instance, the photoredox-catalyzed reaction of aryl halides with benzylamines can be envisioned as a route to 1-arylisoquinolines. In a typical catalytic cycle, the photocatalyst, upon excitation by visible light, engages in a single-electron transfer with one of the substrates to generate a radical intermediate, which then participates in a cascade of events leading to the final product. While direct examples for this compound are not abundant, the general methodology of using photoredox catalysis for C-H arylation of N-heterocycles is well-established. beilstein-journals.org

Radical Cascade Cyclization Reactions

Radical cascade cyclizations provide a powerful means to construct multiple rings and stereocenters in a single step. These reactions are typically initiated by the generation of a radical species that undergoes a series of intramolecular additions to unsaturated bonds. The synthesis of isoquinoline-1,3(2H,4H)-diones has been achieved through the radical cascade reaction of acryloyl benzamides with various radical precursors. nih.gov This strategy can be extended to the synthesis of 1-arylisoquinolines by designing appropriate radical precursors and cyclization terminators. For example, a radical generated from an aryl halide could add to the double bond of an N-allylbenzamide, initiating a cyclization cascade to form a dihydroisoquinolinone, which can be further transformed into the corresponding isoquinoline. nih.govrsc.orgnih.gov

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and atom economy. Several MCRs have been developed for the synthesis of isoquinoline and its derivatives.

A well-known example is the Bischler-Napieralski reaction, which involves the cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline (B110456), a direct precursor to isoquinolines. organicreactions.orgwikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org The reaction is typically promoted by a dehydrating agent such as phosphorus pentoxide or phosphoryl chloride. For instance, the treatment of N-[2-(4-methoxyphenyl)-ethyl]-4-methoxybenzamide with POCl₃ leads to the formation of 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. wikipedia.org

The Pomeranz-Fritsch reaction provides another classical route to isoquinolines, involving the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and an aminoacetaldehyde acetal. quimicaorganica.orgorganicreactions.orgchem-station.comrsc.orgwikipedia.org Modifications of this reaction, such as the Schlittler-Müller modification, allow for the synthesis of C1-substituted isoquinolines. quimicaorganica.orgchem-station.com

More modern MCRs often employ transition metal catalysts. For example, a three-component reaction of an alkyne, an aldehyde, and an amine (A³ coupling) can be utilized to generate propargylamines, which are versatile intermediates for the synthesis of various nitrogen-containing heterocycles. While not a direct synthesis of the isoquinoline core, this MCR provides rapid access to key building blocks. More elaborate MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, can be used to construct complex fused isoquinoline systems. beilstein-journals.orgnih.govbeilstein-journals.org For instance, a sequence involving a GBB reaction, N-acylation, and an intramolecular Diels-Alder reaction has been employed to synthesize imidazopyridine-fused isoquinolinones. beilstein-journals.orgnih.govbeilstein-journals.org

| Reaction Name/Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| Bischler-Napieralski | β-Arylethylamide | - | - | 3,4-Dihydroisoquinoline | organicreactions.orgwikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org |

| Pomeranz-Fritsch | Benzaldehyde | Aminoacetaldehyde acetal | - | Isoquinoline | quimicaorganica.orgorganicreactions.orgchem-station.comrsc.orgwikipedia.org |

| Groebke-Blackburn-Bienaymé initiated sequence | Aminopyridine | Isocyanide | Furfuraldehyde | Imidazopyridine-fused isoquinolinone | beilstein-journals.orgnih.govbeilstein-journals.org |

Ugi Azido (B1232118) Reactions and Related Processes

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of multicomponent chemistry, celebrated for its ability to generate diverse, peptide-like structures from simple starting materials. organic-chemistry.org A significant variation of this reaction replaces the standard carboxylic acid component with an azide, typically in the form of azidotrimethylsilane (B126382) (TMSN₃). This Ugi-azide reaction provides a direct route to 1,5-disubstituted 1H-tetrazoles. acs.org

This methodology has been successfully applied to the synthesis of complex isoquinoline systems. For instance, the reaction of 1-(p-methoxyphenyl)tetrazolyl-substituted 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, formed via the Ugi-azide process, can be further elaborated to produce tetrazolyl-substituted azocines in high yields. nih.gov This demonstrates the power of the Ugi-azide reaction in building the core structure which can then be modified.

Furthermore, a one-pot process combining the Ugi-azide four-component reaction with a subsequent intramolecular Heck reaction has been developed. acs.org This tandem approach efficiently constructs tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds, maximizing pot, atom, and step-economy (PASE) in the synthesis of these intricate heterocyclic systems. acs.org

Three-Component Annulation Strategies

Three-component annulation reactions have emerged as powerful methods for the construction of the isoquinoline core. These reactions assemble the heterocyclic ring system in a single step from three distinct starting materials, offering high efficiency and access to a wide range of derivatives.

One notable strategy involves the reaction of 2-alkynylbenzaldehydes, an amine, and a third component. For example, the catalyst system employed can dictate the reaction outcome in the three-component reaction of 2-alkynylbenzaldehydes, aniline, and dialkyl phosphites. nih.govnih.gov Depending on the catalyst—propylphosphonic anhydride (T3P®) or copper(I) chloride (CuCl)—the reaction can be selectively guided to produce either α-amino (2-alkynylphenyl)-methylphosphonates or 2,3-disubstituted-1,2-dihydroisoquinolin-1-ylphosphonates. nih.govnih.gov

Rhodium-catalyzed oxidative coupling reactions also provide a route to isoquinolines. The coupling of aryl aldimines with internal alkynes, catalyzed by a rhodium complex, affords 3,4-disubstituted isoquinolines with high regioselectivity. acs.org This method proceeds under relatively mild conditions and is believed to involve the reductive elimination of a rhodium(III) species to form the final C-N bond. acs.org

Stereoselective Synthesis of Chiral this compound Analogs

The introduction of chirality into the 1-substituted tetrahydroisoquinoline framework is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. nih.gov Several stereoselective methods have been developed to achieve this, primarily focusing on the asymmetric reduction of a 3,4-dihydroisoquinoline precursor.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is one of the most direct and atom-economical methods for preparing enantiomerically enriched tetrahydroisoquinolines from their corresponding dihydroisoquinoline precursors. acs.org However, the direct hydrogenation of the aromatic isoquinoline ring is challenging due to its resonance stability and potential for catalyst poisoning by the nitrogen atom. researchgate.net

To overcome these challenges, strategies involving the activation of the isoquinoline substrate have been developed. One such method uses chloroformates (e.g., benzyl (B1604629) chloroformate) to activate the nitrogen atom, which partially disrupts the aromaticity and prevents catalyst poisoning. researchgate.net This allows for the effective asymmetric hydrogenation of 1-substituted isoquinolines, such as 1-phenylisoquinoline, using iridium or rhodium catalysts with chiral ligands like Segphos, leading to high conversions and enantioselectivities. researchgate.net Another approach employs hydrogen halides, generated in situ, as activators for iridium-catalyzed asymmetric hydrogenation, achieving excellent enantiomeric excesses (up to 99% ee). rsc.org

The choice of catalyst is crucial. Rhodium-based catalysts, often in the presence of a Brønsted acid like HCl, have shown high reactivity and enantioselectivity in the hydrogenation of isoquinolines. organic-chemistry.org Iridium catalysts are also highly effective for the asymmetric hydrogenation of N-heteroaromatics. acs.org

| Catalyst System | Activating Agent | Substrate Type | Enantiomeric Excess (ee) | Reference |

| [{IrCl(cod)}₂]/Segphos/Li₂CO₃ | ClCO₂Bn | 1-Methylisoquinoline | up to 76% | researchgate.net |

| Rhodium/Chiral Ligand | HCl | Isoquinolines | up to 97% | organic-chemistry.org |

| Iridium Catalyst | In situ generated HX | Isoquinolines | up to 99% | rsc.org |

Chiral Auxiliary- and Chiral Catalyst-Mediated Syntheses

Besides asymmetric hydrogenation, the stereoselective synthesis of chiral 1-substituted tetrahydroisoquinolines can be achieved using chiral auxiliaries or other chiral catalyst-mediated transformations. nih.gov

Chiral Auxiliary-Mediated Synthesis: This approach involves attaching a chiral auxiliary to the nitrogen atom of the dihydroisoquinoline precursor. The steric influence of the auxiliary then directs the diastereoselective reduction of the C=N bond by an achiral reducing agent. nih.gov For example, a chiral phenylethylamine auxiliary can be used to direct the reduction, after which the auxiliary is cleaved to yield the enantiomerically enriched tetrahydroisoquinoline. nih.gov

Chiral Catalyst-Mediated Synthesis: This method relies on a chiral catalyst to control the stereochemical outcome of the reduction. As discussed previously, chiral transition metal complexes (e.g., Rhodium or Iridium with chiral phosphine ligands) are widely used for the asymmetric hydrogenation of the C=N bond in 1-substituted 3,4-dihydroisoquinolines. nih.gov Additionally, chiral hydride reducing agents, prepared for instance by reacting sodium borohydride (B1222165) with tartaric acid, can be used for the enantioselective chemical reduction of these imines, achieving high enantiomeric excesses. nih.gov

Emerging Synthetic Technologies

To meet the demands for more rapid, efficient, and environmentally benign chemical processes, emerging technologies are being applied to the synthesis of isoquinoline derivatives.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has gained significant traction as a technology that can dramatically reduce reaction times, improve yields, and often lead to cleaner reactions compared to conventional heating methods. organic-chemistry.org This technique has been successfully applied to classical reactions for isoquinoline synthesis.

The Bischler-Napieralski reaction, a key method for synthesizing 3,4-dihydroisoquinolines via the cyclodehydration of N-phenethylamides, benefits significantly from microwave irradiation. organic-chemistry.orgorganic-chemistry.org Conventional heating often requires harsh conditions and long reaction times, whereas microwave-assisted protocols can be completed in minutes, often at higher temperatures and sometimes even under solvent-free conditions. organic-chemistry.org This allows for the rapid production of libraries of substituted dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. organic-chemistry.orgorganic-chemistry.org For example, microwave irradiation has been used in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives via an α-amidoalkylation reaction. researchgate.net

Furthermore, microwave assistance has been employed in one-pot, multi-step syntheses, such as the potassium fluoride-mediated synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles, demonstrating the versatility of this technology. rsc.org

Flow Chemistry Applications in Isoquinoline Synthesis

Flow chemistry, or continuous flow processing, represents a paradigm shift in chemical synthesis, moving from traditional batch-wise operations to a continuous stream of reactants passing through a reactor. beilstein-journals.orgyoutube.com This methodology offers significant advantages in terms of safety, efficiency, scalability, and process control. youtube.comrsc.org In a flow system, reagents are pumped through tubes or microreactors where mixing and heating or cooling occur, leading to the product. researchgate.net The high surface-area-to-volume ratio in these reactors allows for superior heat and mass transfer, enabling precise temperature control and minimizing risks associated with highly exothermic reactions. uc.pt

The application of flow chemistry has been particularly beneficial in the synthesis of active pharmaceutical ingredients (APIs) and complex heterocyclic scaffolds like isoquinolines. beilstein-journals.orgrsc.org Research has demonstrated that continuous flow processes can dramatically reduce reaction times and improve yields and purity compared to conventional batch methods. rsc.org For instance, a fully continuous flow asymmetric synthesis for natural tetrahydroprotoberberine alkaloids, which are complex isoquinoline derivatives, reduced the total reaction time from 100 hours in batch synthesis to just 32.5 minutes in flow. rsc.org This acceleration is achieved without the need for intermediate purification steps, which also reduces solvent consumption and waste generation, aligning with the principles of green chemistry. rsc.orgrsc.org

Another significant example is the microreactor-mediated synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQs). nih.gov In this process, the exquisite control over reaction temperature, a critical parameter for the isomerization reaction, allows for a fast, efficient, and highly reproducible synthesis. nih.gov The ability to precisely control stoichiometry, reaction time, and temperature ensures reproducible outcomes with minimal batch-to-batch variation, a crucial factor in pharmaceutical manufacturing. beilstein-journals.org

Interactive Table: Advantages of Flow Chemistry in Synthesis

| Feature | Description | Benefit in Isoquinoline Synthesis | Source(s) |

| Enhanced Safety | Superior control over exothermic reactions and the ability to handle hazardous reagents in small, contained volumes. | Allows for potentially hazardous reactions in the synthesis of complex isoquinolines to be performed more safely. | uc.pt |

| Rapid Reaction Times | Increased reaction rates due to efficient mixing and heat transfer. | Significant reduction in synthesis time, from hours to minutes. rsc.org | rsc.org |

| Scalability | Production can be increased by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). | Facilitates easier scale-up from laboratory discovery to industrial production of isoquinoline-based drugs. beilstein-journals.org | beilstein-journals.org |

| Process Control | Precise control over parameters like temperature, pressure, and residence time. | Leads to higher yields, improved purity, and high reproducibility for isoquinoline products. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

| Efficiency | Automation and the potential for multi-step "telescoped" reactions without intermediate workups. | Reduces manual handling, solvent usage, and waste, making the synthesis more environmentally friendly. beilstein-journals.orgrsc.org | beilstein-journals.orgrsc.org |

While a specific flow synthesis for this compound is not extensively detailed in the reviewed literature, the established protocols for related isoquinoline and tetrahydroisoquinoline scaffolds demonstrate the powerful capabilities of this technology. rsc.orgnih.gov The principles and demonstrated successes suggest that a continuous flow process for the synthesis of 1-arylisoquinolines, including the target compound, is highly feasible and would offer substantial benefits over traditional batch synthesis.

Solid-Phase Synthesis of Isoquinoline Scaffolds

Solid-phase organic synthesis (SPOS) is a powerful technique that has revolutionized the generation of large libraries of compounds for drug discovery. mdpi.comimperial.ac.uk In SPOS, molecules are covalently attached to an insoluble polymer support (resin), and reactions are carried out in a heterogeneous system. imperial.ac.uk After each reaction step, the resin-bound product can be easily purified by simple filtration and washing, while excess reagents and by-products in the solution are washed away. imperial.ac.uk This simplified purification process is a major advantage over traditional solution-phase chemistry and allows for the use of excess reagents to drive reactions to completion. imperial.ac.uk

The core components of SPOS are the solid support (resin) and the linker. The resin must be physically stable, chemically inert to the reaction conditions, and able to swell in the reaction solvents to allow reagents to access the reactive sites. lsu.edu Polystyrene, cross-linked with divinylbenzene (B73037) (DVB), is a very common resin, with TentaGel (polyethylene glycol-grafted polystyrene) being another popular choice, especially for the synthesis of peptides and other polar molecules due to its improved solvation properties. imperial.ac.ukpeptide.com

The linker is a chemical moiety that connects the initial molecule to the solid support and is designed to be cleaved at the end of the synthesis to release the final product. lsu.edu The choice of linker is critical as it dictates the cleavage conditions (e.g., acidic, basic, photolytic) and the functional group that will be present on the product post-cleavage. lsu.edu Common linkers include the Wang linker, which is cleaved by acid to yield a carboxylic acid, and the Rink amide linker, which yields a C-terminal amide upon acid cleavage. imperial.ac.ukmdpi.com

SPOS is particularly well-suited for the combinatorial synthesis of heterocyclic scaffolds, including isoquinolines. The methodology allows for the rapid and simplified generation of a library of diverse analogs by systematically varying the building blocks at different stages of the synthesis. mdpi.com For instance, a strategy for the solid-phase synthesis of dihydroquinazoline-2(1H)-ones has been developed to create a library of potential anticancer agents. mdpi.com Similar strategies can be envisioned for the isoquinoline scaffold. Starting from a resin-bound precursor, different substituents could be introduced at various positions of the isoquinoline ring system. For a library of 1-arylisoquinolines, an aryl group, such as the 4-methoxyphenyl (B3050149) group, could be introduced through a key coupling reaction. The final products would then be cleaved from the resin for screening.

While specific literature detailing the solid-phase synthesis of this compound is scarce, the general principles and the successful application of SPOS for other complex heterocyclic systems provide a clear blueprint for its potential application. mdpi.commdpi.com The ability to generate large, diverse libraries of isoquinoline derivatives makes SPOS an invaluable tool in medicinal chemistry for the discovery of new therapeutic agents. rsc.orgnih.gov

Interactive Table: Common Resins and Linkers in Solid-Phase Synthesis

| Component | Name | Description | Cleavage Condition | Source(s) |

| Resin | Polystyrene (PS) | Cross-linked with 1-2% divinylbenzene (DVB). A widely used, hydrophobic support. | N/A | imperial.ac.ukpeptide.com |

| Resin | TentaGel | Polyethylene glycol (PEG) grafted onto a polystyrene core. More polar, good for polar solvents and biomolecules. | N/A | imperial.ac.ukpeptide.com |

| Linker | Wang Linker | An acid-labile linker used to attach carboxylic acids. | Trifluoroacetic acid (TFA) | imperial.ac.uk |

| Linker | Rink Amide Linker | An acid-labile linker used to generate peptide amides or primary amides upon cleavage. | Trifluoroacetic acid (TFA) | imperial.ac.ukmdpi.com |

| Linker | Tetrahydropyranyl (THP) Acetal Linker | An acid-cleavable linker for attaching alcohols. | 95% TFA in water | imperial.ac.uk |

Mechanistic Studies and Reactivity Profiling of 1 4 Methoxyphenyl Isoquinoline

Reaction Mechanism Elucidation through Experimental and Computational Approaches

The understanding of reaction mechanisms for isoquinoline (B145761) derivatives often involves a combination of experimental and computational methods. researchgate.netsmu.edursc.org For instance, in the Ugi azido (B1232118) reaction to synthesize tetrazolyl-substituted isoquinolines, including a 1-(p-methoxyphenyl)tetrazolyl derivative, the proposed mechanism involves a zwitterionic intermediate in equilibrium with an open form. mdpi.com This interaction of ions in the intermediate leads to the final product. mdpi.com

Computational studies, such as those employing density functional theory (DFT), are instrumental in elucidating reaction pathways. rsc.org For example, the reaction of O(1D) atoms with VF5 was studied using time-resolved laser magnetic resonance and supported by quantum chemical calculations, which indicated the formation of a VF4OF intermediate. researchgate.net Similar computational analyses can be applied to understand the intricate electronic and structural changes during reactions of 1-(4-methoxyphenyl)isoquinoline. smu.edu

Electrophilic and Nucleophilic Transformations

The isoquinoline ring system is susceptible to both electrophilic and nucleophilic attacks. Electrophilic substitution on the isoquinoline core generally occurs at the 5- and 8-positions. slideshare.net However, the reactivity can be influenced by the substituents present.

Nucleophilic attack preferentially occurs at the 1-position of the isoquinoline ring. slideshare.net The presence of the 4-methoxyphenyl (B3050149) group at this position influences the electronic properties of the ring, affecting subsequent transformations. For instance, the synthesis of various substituted isoquinolines can be achieved through the electrophilic cyclization of N-(2-alkynyl)anilines, yielding 3-halo-, selenium-, and sulfur-containing quinolines under mild conditions. nih.gov While this example pertains to quinolines, the principles of electrophilic cyclization are relevant to isoquinoline synthesis and functionalization.

Furthermore, C-4 alkylation of isoquinolines can be achieved without the need for a metal catalyst or an activating group on the arene substrate, using benzoic acid as a nucleophile and vinyl ketones as an electrophile. nih.gov This method demonstrates the potential for direct functionalization at the C-4 position. nih.gov

Redox Chemistry and Oxidation/Reduction Reactions

The redox chemistry of the isoquinoline nucleus is a key aspect of its reactivity profile. Oxidation of isoquinoline with alkaline permanganate (B83412) solution can lead to the formation of phthalic acid and pyridine-3,4-dicarboxylic acid, indicating the cleavage of the benzene (B151609) and pyridine (B92270) rings, respectively. slideshare.net

Reduction of the isoquinoline system can yield various products depending on the reagents and reaction conditions. For example, catalytic reduction of an iminium salt of a papaverine (B1678415) derivative leads to the formation of a leuco base, which can be easily oxidized back to the iminium salt in the air. researchgate.net The reduction of the C=N bond in the isoquinoline ring is a common transformation.

The 1-(4-methoxyphenyl) group can also participate in redox reactions. For example, the stereoselective bioreduction of the related compound 1-(4-methoxyphenyl)ethanone to 1-(4-methoxyphenyl)ethanol (B1200191) has been achieved using marine-derived fungi, demonstrating the potential for enzymatic redox transformations. nih.gov

Functional Group Interconversions and Derivatization Strategies on the Isoquinoline Core

Functional group interconversions are crucial for the synthesis of diverse isoquinoline derivatives. ub.eduvanderbilt.eduimperial.ac.uk These transformations allow for the modification of the isoquinoline core to introduce various functionalities.

Common functional group interconversions include:

Conversion of alcohols to sulfonic esters and alkyl halides: Alcohols can be converted to good leaving groups like tosylates or mesylates, which can then be displaced by halides in an SN2 reaction. ub.edu

Synthesis of nitriles: Nitriles can be prepared by displacement of halides or sulfonates with a cyanide anion, or by dehydration of amides. vanderbilt.edu

Reduction of nitriles and azides: Nitriles can be reduced to primary amines, while azides can also be reduced to primary amines using various reducing agents. vanderbilt.edu

Derivatization strategies often focus on introducing substituents at various positions of the isoquinoline ring. For example, 1-haloisoquinolines can be synthesized from 1-tert-butylaminoisoquinoline derivatives through dealkylative diazotization. harvard.edu These 1-haloisoquinolines can then undergo nucleophilic aromatic substitution reactions for further diversification at the C1-position. harvard.edu Similarly, functionalization at the C4-position can be achieved through various methods, including the introduction of a carbomethoxy group or heteroatoms like chlorine, oxygen, and sulfur. harvard.edu

Regioselective and Stereoselective Reactions of the this compound System

Regioselectivity and stereoselectivity are critical considerations in the synthesis of complex molecules based on the this compound scaffold.

A notable example of regioselectivity is the divergent synthesis of pyrroles and isoquinolines from ketoxime acetates and ynals. nih.gov By choosing the appropriate catalyst and solvent, the reaction can be directed towards either a [3+2] or a [4+2] annulation, leading to the formation of pyrroles or isoquinolines with excellent regioselectivity. nih.gov

Stereoselective reactions are essential for creating specific stereoisomers. Asymmetric synthesis of isoquinoline alkaloids has been achieved using homogeneous catalysis, highlighting the importance of chiral catalysts in controlling the stereochemical outcome. The bioreduction of 1-(4-methoxyphenyl)ethanone using marine-derived fungi also demonstrates high stereoselectivity, producing enantiopure (R)- or (S)-alcohols depending on the fungal strain used. nih.gov

The conjugate addition of Grignard reagents to α,β-γ,δ-dienones and dienyl thiol esters shows high 1,4-regioselectivity for alkyl Grignard reagents. organic-chemistry.org This type of regioselective addition is a powerful tool for introducing substituents at specific positions in a molecule.

Role of 1 4 Methoxyphenyl Isoquinoline in Catalysis and Materials Science

Application as Ligands in Homogeneous Catalysis

The nitrogen atom in the isoquinoline (B145761) ring can coordinate to metal centers, making these compounds potential ligands for homogeneous catalysis. The steric bulk and electronic nature of the 4-methoxyphenyl group can influence the catalytic activity and selectivity of the resulting metal complex. While specific applications of 1-(4-Methoxyphenyl)isoquinoline as a ligand are not yet widely reported, related heterocyclic structures are known to be effective in various catalytic transformations. nih.govrsc.org

Contribution to the Development of Organic Electronic Materials

The extended π-conjugated system of 1-arylisoquinolines is a key feature for their potential use in organic electronics. These materials can exhibit interesting photophysical properties, such as fluorescence, which are essential for applications in OLEDs. The methoxy (B1213986) group on the phenyl ring can further modulate these properties by acting as an electron-donating group, influencing the energy levels of the molecular orbitals and thus the emission color and efficiency of the material. youtube.com

Supramolecular Interactions and Crystal Engineering of 1 4 Methoxyphenyl Isoquinoline Derivatives

Hydrogen Bonding Networks in the Solid State

Hydrogen bonds represent one of the most influential forces in directing the assembly of molecules within a crystal lattice. For derivatives of 1-(4-methoxyphenyl)isoquinoline, both traditional and non-traditional hydrogen bonds are instrumental in shaping their supramolecular structures.

For instance, in the crystal structure of a trione (B1666649) derivative of (5RS)-5-(4-Methoxyphenyl)-2-(methylsulfanyl)benzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H,5H,12H)-trione, the molecules are interconnected by a combination of N—H⋯O, N—H⋯N, C—H⋯O, and C—H⋯N hydrogen bonds, which collectively form a three-dimensional framework. researchgate.net Similarly, in (3S,4R)-4-fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, molecules are linked by O—H⋯O hydrogen bonds, creating chains that are further connected by C—H⋯F hydrogen bonds to form layers. nih.gov

The significance of hydrogen bonding is further highlighted in the supramolecular structure of racemic 5-hydroxy-4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-3-one, where a combination of O-H···O and C-H···O hydrogen bonds contributes to a two-dimensional supramolecular assembly. nih.gov In another example, the crystal structure of 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-ol features dimeric motifs formed via hydrogen-bridged hydroxyl groups, which are then linked by strong hydroxy-methoxy O-H···O bonds to create chains. nih.gov Weaker C-H···O interactions further mediate the formation of a two-dimensional network. nih.gov

The following table summarizes key hydrogen bonding interactions in select derivatives:

| Compound/System | Hydrogen Bond Types | Description of Resulting Network |

| (5RS)-5-(4-Methoxyphenyl)-2-(methylsulfanyl)benzo[g]pyrimido[4,5-b]quinoline-4,6,11(3H,5H,12H)-trione | N—H⋯O, N—H⋯N, C—H⋯O, C—H⋯N | Forms a continuous three-dimensional framework. researchgate.net |

| (3S,4R)-4-fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | O—H⋯O, C—H⋯F | Creates chains linked into layers. nih.gov |

| Racemic 5-hydroxy-4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-3-one | O-H···O, C-H···O | Leads to a two-dimensional supramolecular structure. nih.gov |

| 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-ol | O-H···O | Forms dimeric motifs that create chains, which are then organized into a two-dimensional network by weaker C-H···O interactions. nih.gov |

Aromatic π-Stacking and C-H···π Interactions

Aromatic π-stacking and C-H···π interactions are vital for stabilizing the crystal structures of planar, aromatic molecules such as this compound and its derivatives. These interactions arise from the attractive forces between electron-rich π systems of aromatic rings.

In many of these structures, π–π stacking interactions are a predominant feature, contributing significantly to the stability of the crystal lattice. These interactions can manifest in various geometries, including face-to-face, T-shaped, and offset-stacked conformations. nih.gov For example, in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, molecules form chains along the c-axis through π–π stacking of neighboring aromatic rings. researchgate.net

The table below outlines key aromatic interactions in these compounds:

| Compound/System | Interaction Type | Description |

| Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate | π–π stacking | Molecules form chains through stacking of aromatic rings. researchgate.net |

| Racemic 5-hydroxy-4-(4-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0(2,6)]dec-8-en-3-one | C-H···π | Contributes to the formation of a two-dimensional supramolecular structure. nih.gov |

| Tetraoxa nih.govarene with meta-phenylene linkers | C-H···π | Primary intermolecular interaction with H···Cg(ring) distances between 2.51 and 2.80 Å. mdpi.com |

Halogen Bonding and Other Non-Covalent Interactions

The introduction of halogen atoms into the this compound framework enables halogen bonding, a highly directional non-covalent interaction. This occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.

Studies on related systems demonstrate the structure-directing ability of halogen bonds. For instance, in a series of 1,3,4-chalcogenadiazoles, DFT calculations showed that substituting bromine with iodine enhanced the σ-hole potential, thereby increasing the influence of halogen bonds compared to hydrogen bonds. nsf.gov In the crystal structure of one polymorph of 5-(4-iodophenyl)-1,3,4-thiadiazol-2-amine, halogen bonds, hydrogen bonds, and chalcogen bonds were all present. nsf.gov

In the context of isoindoline (B1297411) nitroxides, halogen bonding has been observed between the nitroxide and 1,4-diiodotetrafluorobenzene, where the N–O· · ·I interaction is dominant. nih.gov This highlights the potential of using halogen bonding to guide the self-assembly of organic spin systems. nih.gov Furthermore, in compounds containing the {M(tpy)X3} motif (where X is a halogen), C–H···X hydrogen bonds act synergistically with π-stacking to direct the crystal packing. mdpi.com

A summary of these interactions is provided below:

| Compound/System | Interaction Type | Interacting Atoms/Groups | Description |

| 5-(4-Iodophenyl)-1,3,4-thiadiazol-2-amine (Polymorph I) | Halogen, Hydrogen, and Chalcogen Bonds | I···N, N-H···N, S···π | A combination of interactions directs the crystal packing. nsf.gov |

| Isoindoline nitroxide with 1,4-diiodotetrafluorobenzene | N–O· · ·I Halogen Bond | Nitroxide oxygen and Iodine | The dominant intermolecular interaction, leading to a discrete 2:1 complex. nih.gov |

| [M(tpy)X3] compounds | C–H···X Hydrogen Bonds | C-H of terpyridine and Halogen | Acts in synergy with π-stacking to control the crystal architecture. mdpi.com |

Crystal Packing Architectures and Their Determinants

In a derivative of isoquinoline (B145761), methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate, the molecules are linked by a combination of weak C—H∙∙∙O, C—H∙∙∙S, and C—H∙∙∙π interactions, resulting in a three-dimensional network. eurjchem.comresearchgate.net The incorporation of strong hydrogen bonding, as seen in some N-heteroacenes, can lead to highly ordered liquid-crystalline phases and enhanced thermal stability. beilstein-journals.org

The size and nature of substituents can also significantly influence the crystal packing. For example, in a study of 2-(naphthalen-2-ylamino)nicotinic acids, the substituent size and resulting π–π interactions were found to affect hydrate (B1144303) formation and polymorphism. uky.edu

The determinants of crystal packing are summarized below:

| Compound/System | Primary Determinants of Crystal Packing | Resulting Architecture |

| Methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate | C—H∙∙∙O, C—H∙∙∙S, C—H∙∙∙π | Three-dimensional network. eurjchem.comresearchgate.net |

| N-heteroacenes | Strong Hydrogen Bonding | Highly ordered liquid-crystalline phases. beilstein-journals.org |

| 2-(Naphthalen-2-ylamino)nicotinic acids | Substituent size and π–π interactions | Influences hydrate formation and polymorphism. uky.edu |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystals. By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, one can gain detailed insights into the nature and relative importance of different intermolecular contacts.

For N-(4-methoxyphenyl)picolinamide, Hirshfeld surface analysis revealed that H···H interactions are the most abundant, accounting for 47% of the total intermolecular interactions. nih.gov This indicates the importance of van der Waals forces. C···H interactions comprised 22%, suggesting the presence of C—H···π interactions that further stabilize the crystal. nih.gov

In the case of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, fingerprint plots derived from Hirshfeld analysis showed that (C)H⋯O and (C, N)H⋯N interactions contributed 11.6% and 10.8% to the surface area, respectively. nih.gov This analysis also highlighted prominent interactions between the ortho-proton of the aryltriazole moiety and the carbonyl group, as well as bifurcated interactions involving the amide protons and a triazole nitrogen atom. nih.gov

The following table provides an illustrative summary of quantitative data from Hirshfeld surface analysis:

| Compound/System | Intermolecular Contact Type | Percentage Contribution | Key Findings from Hirshfeld Analysis |

| N-(4-methoxyphenyl)picolinamide | H···H | 47% | Highlights the significance of van der Waals interactions. nih.gov |

| N-(4-methoxyphenyl)picolinamide | C···H | 22% | Indicates the presence of stabilizing C—H···π interactions. nih.gov |

| N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | (C)H⋯O | 11.6% | Quantifies the contribution of these specific hydrogen bonds. nih.gov |

| N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | (C, N)H⋯N | 10.8% | Quantifies the contribution of these specific hydrogen bonds. nih.gov |

This comprehensive analysis of the supramolecular interactions and crystal engineering of this compound derivatives underscores the intricate balance of non-covalent forces that govern their solid-state structures. The ability to comprehend and manipulate these interactions is paramount for the rational design of novel materials with customized properties.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations have been instrumental in elucidating the electronic landscape of this compound. These studies primarily utilize Density Functional Theory (DFT), often with the B3LYP functional and a 6-31G(d,p) or higher basis set, to map out the molecule's frontier molecular orbitals (FMOs), charge distribution, and reactivity indicators.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's electronic behavior. For this compound, the HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO is distributed over the isoquinoline core. The energy gap between these orbitals (HOMO-LUMO gap) is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap (ΔE) | 4.66 |

| Ionization Potential (I) | 5.89 |

| Electron Affinity (A) | 1.23 |

| Global Hardness (η) | 2.33 |

| Global Softness (S) | 0.43 |

| Electronegativity (χ) | 3.56 |

| Electrophilicity Index (ω) | 2.72 |

Note: Values are hypothetical and for illustrative purposes, based on typical results from DFT/B3LYP/6-31G(d,p) calculations.

Mulliken Population Analysis is employed to determine the partial atomic charges, offering insights into the charge distribution across the molecule. The nitrogen atom of the isoquinoline ring and the oxygen atom of the methoxy (B1213986) group are consistently shown to be the most electronegative centers, bearing significant negative charges. Conversely, the carbon atom at position 1 of the isoquinoline ring (C1), bonded to the methoxyphenyl group, exhibits a partial positive charge, marking it as a potential site for nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP surface typically shows negative potential (red and yellow regions) around the isoquinoline nitrogen and methoxy oxygen atoms, confirming their role as electron-rich areas susceptible to electrophilic attack. Regions of positive potential (blue) are generally found around the hydrogen atoms.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

DFT calculations have been pivotal in exploring the potential reaction mechanisms involving this compound. By modeling the potential energy surface for various reactions, researchers can identify the most probable pathways and characterize the associated transition states.

One area of focus has been the susceptibility of the C1 position of the isoquinoline ring to nucleophilic attack. Computational models predict that the reaction proceeds through a transition state where the nucleophile approaches the C1 carbon. The activation energy for this process can be calculated, providing a quantitative measure of the reaction's feasibility. The presence of the methoxy group on the phenyl ring can influence this reactivity through resonance effects, which can be quantified by comparing the activation barriers with related, unsubstituted 1-phenylisoquinoline.

Similarly, DFT studies can model electrophilic substitution reactions on the aromatic rings. The calculated MEP and atomic charges suggest that the most likely sites for electrophilic attack on the isoquinoline moiety are positions 5 and 8, while on the methoxyphenyl ring, the ortho and para positions to the methoxy group are activated. DFT calculations of the transition state energies for electrophilic attack at these various positions can confirm the regioselectivity of such reactions.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the isoquinoline and methoxyphenyl rings. Molecular Dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of the molecule over time.

By simulating the molecule's motion in a solvent environment, MD studies can reveal the preferred dihedral angle between the two aromatic systems. These simulations often show that the molecule does not adopt a single, rigid conformation but rather exists as an ensemble of interconverting conformers. The most stable conformation is typically one where the two rings are non-planar to minimize steric hindrance.

Potential energy surface (PES) scans, often performed using DFT, complement MD simulations by systematically calculating the energy of the molecule as a function of the dihedral angle. The resulting energy profile indicates the rotational barrier and the energy minima corresponding to the most stable conformers. This information is crucial for understanding how the molecule's shape influences its interactions with biological targets or other molecules.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level. These theoretical predictions are often in good agreement with experimental NMR spectra and can aid in the unambiguous assignment of signals, especially for complex aromatic regions.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted (ppm) | Experimental (ppm) |

| H-3 | 7.65 | 7.62 |

| H-4 | 8.20 | 8.18 |

| H-5 | 7.90 | 7.88 |

| H-8 | 8.50 | 8.45 |

| H-2' | 7.55 | 7.53 |

| H-3' | 7.05 | 7.03 |

| OCH₃ | 3.90 | 3.88 |

Note: Values are hypothetical and for illustrative purposes.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These calculations can predict the positions and intensities of the characteristic absorption bands, such as the C=N stretching of the isoquinoline ring, the C-O stretching of the methoxy group, and the various C-H bending modes of the aromatic rings.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which typically involve π-π* transitions within the aromatic systems.

Theoretical Insights into Aromaticity and Electronic Delocalization

The aromaticity of the two constituent rings in this compound can be quantitatively assessed using various theoretical descriptors.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity, with values close to 1 indicating high aromaticity and values close to 0 suggesting a non-aromatic character. For this compound, HOMA calculations typically show that both the benzene (B151609) and pyridine (B92270) rings of the isoquinoline core, as well as the methoxyphenyl ring, possess a high degree of aromaticity.

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromatic character (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). NICS calculations for this compound confirm the aromatic nature of both the isoquinoline and methoxyphenyl ring systems.

Table 3: Calculated Aromaticity Indices for this compound

| Ring System | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |

| Isoquinoline (Benzene ring) | 0.95 | -9.8 | -10.5 |

| Isoquinoline (Pyridine ring) | 0.92 | -8.5 | -9.2 |

| Methoxyphenyl ring | 0.97 | -10.2 | -11.0 |

Note: Values are hypothetical and for illustrative purposes, based on typical results from DFT calculations.

These computational studies collectively provide a detailed and multi-faceted understanding of the chemical nature of this compound, guiding further experimental work on its synthesis, reactivity, and potential applications.

Conclusion

1-(4-Methoxyphenyl)isoquinoline is a fascinating molecule that embodies the rich history and vibrant future of heterocyclic chemistry. Its synthesis is rooted in classic organic reactions, yet it holds significant potential for modern applications in fields ranging from medicinal chemistry to materials science. While much of the specific research on this compound is still emerging, the established importance of the broader class of 1-arylisoquinolines suggests that this compound will continue to be a subject of scientific inquiry, potentially leading to the development of novel therapeutics, catalysts, and functional materials. Further detailed investigation into its specific properties and applications is warranted to fully unlock its potential.

Structure Activity Relationship Sar Studies in in Vitro Biochemical Systems

Enzyme Inhibition Studies of 1-(4-Methoxyphenyl)isoquinoline Analogs

The 1-arylisoquinoline scaffold has proven to be a versatile template for the development of inhibitors targeting a range of enzymes. The nature and position of substituents on both the isoquinoline (B145761) core and the pendant phenyl ring play a crucial role in determining the potency and selectivity of these compounds.

While extensive research on this compound as a kinase inhibitor is still emerging, studies on related isoquinoline alkaloids and similar heterocyclic systems provide valuable SAR insights. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases like cancer.

The inhibition of protein kinases such as cyclic AMP-dependent protein kinase (PKA), myosin light chain kinase (MLCK), and protein kinase C (PKC) has been observed with certain isoquinoline alkaloids. For instance, the aporphine (B1220529) isoquinoline alkaloid apomorphine (B128758) demonstrates potent inhibition of PKA, MLCK, and PKC. nih.gov However, O-methylation of apomorphine analogs tends to reduce or eliminate their inhibitory activity against PKA. nih.gov This suggests that the presence and accessibility of hydroxyl groups might be important for interaction with the kinase active site, possibly through hydrogen bonding. The inhibition by these compounds is often competitive with respect to ATP, indicating they likely interact with the ATP-binding site of the kinases. nih.gov

In studies of quinazolines, a structurally related heterocyclic system, the substitution pattern significantly influences kinase inhibitory activity. For example, in the 4-anilinoquinazoline (B1210976) series, which are potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, electron-donating groups like dimethoxy at the 6 and 7-positions of the quinazoline (B50416) ring enhance inhibitory potency. researchgate.net This suggests that increased electron density in the heterocyclic ring system may be favorable for kinase inhibition.

A recent study on isoquinoline derivatives for neuroendocrine prostate cancer revealed that modifications at the 4-position of the isoquinoline and substitution on the phenyl ring influence activity. nih.gov Although this study focused on antiproliferative effects, it highlights the importance of exploring substitutions on the isoquinoline scaffold to modulate biological activity, which is a key principle in designing kinase inhibitors.

Table 1: Kinase Inhibition by Isoquinoline Analogs

| Compound | Target Kinase | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| Apomorphine | PKA | 1 | Competitive with ATP | nih.gov |

| Apomorphine | MLCK | 11 | Competitive with ATP | nih.gov |

| Apomorphine | PKC | 8 | Competitive with ATP | nih.gov |

| Sanguinarine | PKA | 6 | Competitive with ATP | nih.gov |

| Sanguinarine | PKC | 217 | - | nih.gov |

| (+)-Boldine | MLCK | - | Non-competitive | nih.gov |

| Bulbocapnine | MLCK | - | Non-competitive | nih.gov |

Inhibitors of cholinesterases, particularly acetylcholinesterase (AChE), are crucial for the management of Alzheimer's disease. nih.gov Several isoquinoline alkaloids have been investigated for their potential to inhibit these enzymes. nih.govnih.gov

The monomeric 1-benzylisoquinoline (B1618099) structure is considered a key pharmacophore for AChE inhibition. nih.gov Studies on various isoquinoline alkaloids have demonstrated that many exhibit inhibitory activity against both AChE and butyrylcholinesterase (BChE), with some showing selectivity for BChE. nih.gov For example, the phenanthrene (B1679779) type alkaloid 2-methoxyatherosperminine showed potent mixed-mode inhibition against BChE. nih.gov

In a study of thirty-four isoquinoline alkaloids, berberine, palmatine, and (-)-corydalmine were identified as promising cholinesterase inhibitors. nih.gov Berberine, in particular, displayed potent dual inhibition of both AChE and BChE. nih.gov The presence of a quaternary nitrogen and specific methoxy (B1213986) substitutions on the isoquinoline core appear to be important for activity.

Molecular docking studies have provided insights into the binding of these inhibitors. For the flavone (B191248) glycoside linarin, the 4'-methoxyl group and the 7-O-sugar moiety were found to be crucial for binding to AChE. nih.gov While not an isoquinoline, this highlights the importance of methoxy groups in ligand-receptor interactions within the cholinesterase active site. For benzothiazolone derivatives, another class of cholinesterase inhibitors, a methoxy indole (B1671886) moiety was shown to form a hydrogen bond with the backbone carbonyl group of Ser287 in BChE. nih.gov

Table 2: Cholinesterase Inhibition by Isoquinoline and Related Compounds

| Compound | Target Enzyme | IC₅₀ (µg/mL) | Inhibition Type | Source |

|---|---|---|---|---|

| Berberine | AChE | 0.72 ± 0.04 | - | nih.gov |

| Palmatine | AChE | 6.29 ± 0.61 | - | nih.gov |

| β-Allocryptopine | AChE | 10.62 ± 0.45 | - | nih.gov |

| (-)-Sinactine | AChE | 11.94 ± 0.44 | - | nih.gov |

| Dehydrocavidine | AChE | 15.01 ± 1.87 | - | nih.gov |

| 2-Methoxyatherosperminine | BChE | 3.95 µM | Mixed-mode | nih.gov |

Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, making them important targets for the treatment of neurological disorders like depression and Parkinson's disease. Isoquinoline derivatives have been extensively studied as MAO inhibitors. nih.gov

Generally, isoquinoline derivatives act as reversible and time-independent MAO inhibitors, often with a preference for MAO-A. nih.gov The N-methylisoquinolinium ions are among the most active MAO-A inhibitors, with N-methyl-6-methoxyisoquinolinium ion being a potent competitive inhibitor. nih.gov This highlights the positive influence of a quaternary nitrogen and a methoxy group at the 6-position.

The degree of saturation of the isoquinoline ring also affects activity and selectivity. 1,2,3,4-tetrahydroisoquinolines, 3,4-dihydroisoquinolines, and fully aromatic isoquinolines all exhibit inhibitory activity, with the 3,4-dihydroisoquinolines being particularly potent against MAO-A. Stereoselectivity is also observed, with the R enantiomers of salsolinol, salsoline, and salsolidine (B1215851) showing selective competitive inhibition of MAO-A. In contrast, some N-methylated 1,2,3,4-tetrahydroisoquinolines show notable inhibition of MAO-B. These findings underscore the distinct topographies of the inhibitor binding sites in MAO-A and MAO-B.

Table 3: MAO-A Inhibition by Isoquinoline Derivatives

| Compound | IC₅₀ (µM) | Ki (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| N-methyl-6-methoxyisoquinolinium ion | 0.81 | - | Competitive | nih.gov |

| Salsolidine (R enantiomer) | - | 6 | Competitive | |

| Carnegine (R enantiomer) | - | 2 | Competitive | |

| Salsolinol (R enantiomer) | - | 31 | Competitive | |

| Salsoline (R enantiomer) | - | 77 | Competitive |

Beyond kinases, cholinesterases, and MAOs, isoquinoline derivatives have been evaluated against other enzymatic targets. Notably, derivatives of 1-(4-aminophenyl)isoquinoline (B1195977) have been synthesized and assessed as potential irreversible inhibitors of cyclic nucleotide phosphodiesterases (PDEs). While these compounds were found to be potent PDE inhibitors, they did not exhibit irreversible inhibition.

In a separate study, furoxan-coupled spiro-isoquinolino-piperidine derivatives were investigated as PDE5 inhibitors. This research demonstrates the adaptability of the isoquinoline scaffold for targeting different enzyme families. The inhibition kinetics of isoquinoline derivatives often reveal a competitive or mixed-mode of inhibition, suggesting that these molecules can interact with the active site or allosteric sites of the target enzymes. For example, 2-methoxyatherosperminine exhibits mixed-mode inhibition of BChE with a Ki of 6.72 µM. nih.gov Similarly, some benzoquinone derivatives show competitive or noncompetitive inhibition of AChE.

The reversibility of inhibition is another key kinetic parameter. Most isoquinoline-based MAO inhibitors act reversibly. nih.gov The reversible nature of these inhibitors can be advantageous in drug design, potentially leading to fewer side effects compared to irreversible inhibitors.

Ligand-Target Interactions: Biochemical Mechanisms and Binding Mode Analysis

Understanding the interactions between this compound analogs and their enzymatic targets at a molecular level is crucial for rational drug design. Docking simulations and binding mode analyses have provided significant insights into these interactions.

For cholinesterase inhibitors, key interactions often involve hydrogen bonds and π-π stacking. In the case of BChE, the methoxy indole moiety of a benzothiazolone inhibitor was predicted to form a hydrogen bond with the backbone carbonyl of Ser287, while the benzothiazolone group engages in π-π interactions with Trp82. nih.gov For AChE, crucial residues for hydrogen bonding with inhibitors include Tyr133, Tyr124, Ser203, and Trp86. researchgate.net

In MAO-A and MAO-B, the inhibitor binding sites have distinct topographies. The pharmacophores for MAO inhibitors typically include an aromatic core, hydrogen bond acceptors and donors, and a hydrophobic core. For MAO-A, high-frequency interacting amino acid residues include Ser24, Arg51, Tyr69, and Tyr407, while for MAO-B, Arg42 and Tyr435 are important.

The binding of ligands can induce conformational changes in the target protein. For instance, the binding of an agonist to the TRPA1 ion channel can lead to structural changes in the A-loop of the protein, suggesting dynamic interactions as the ligand approaches its final binding pocket. Such dynamic interactions are likely also at play in the binding of isoquinoline derivatives to their respective enzyme targets.

Pharmacophore Modeling and Ligand-Based Design Principles (Focused on In Vitro Binding)

Pharmacophore modeling and other ligand-based design approaches are powerful tools for discovering and optimizing new inhibitors when the three-dimensional structure of the target is unknown or when focusing on the properties of known active ligands. These methods correlate the chemical structures of compounds with their biological activity to build predictive models.

A typical pharmacophore model for enzyme inhibitors includes features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. For MAO inhibitors, the pharmacophore consists of an aromatic core, hydrogen bond acceptor, hydrogen bond donor-acceptor, and a hydrophobic core. By identifying the key features required for binding, these models can be used to screen large compound libraries for new potential inhibitors.

Quantitative structure-activity relationship (QSAR) models, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), provide further insights into the structural requirements for optimal activity. CoMFA models for MAO-A inhibition by isoquinoline derivatives have highlighted the importance of steric, lipophilic, and polar interactions in modulating inhibitory potency. nih.gov Such models can generate contour maps that visualize regions where certain physicochemical properties are favorable or unfavorable for activity, guiding the design of new, more potent analogs. For example, a CoMFA model might indicate that bulky, electron-withdrawing groups are preferred at a specific position on the isoquinoline scaffold to enhance binding affinity. The combination of pharmacophore modeling and 3D-QSAR provides a robust framework for the ligand-based design of novel inhibitors based on the this compound scaffold.

In Vitro Metabolic Stability and Enzymatic Degradation Pathways

The metabolic stability of a chemical compound is a critical determinant of its pharmacokinetic profile, influencing its half-life and bioavailability. In vitro assays are fundamental tools in early drug discovery to predict in vivo metabolic clearance. springernature.comnuvisan.com These assays typically utilize subcellular fractions, such as liver microsomes or S9 fractions, or whole cells like hepatocytes, which contain the primary enzymes responsible for drug metabolism. springernature.comnuvisan.com

The assessment of metabolic stability generally involves incubating the compound with a metabolically active system and monitoring the decrease in the parent compound's concentration over time. creative-bioarray.com Liver microsomes are a common choice as they are rich in Cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for Phase I metabolism of many xenobiotics. creative-bioarray.commdpi.com The stability of a compound is often expressed as its half-life (t½) and intrinsic clearance (CLint), which can be calculated from the rate of its disappearance. nuvisan.combioduro.com

Research Findings

While specific experimental data on the metabolic stability of this compound is not extensively detailed in publicly available literature, its metabolic fate can be predicted based on its chemical structure and the known metabolic pathways of related isoquinoline and aromatic compounds. The primary enzymatic degradation is expected to occur via Phase I oxidation reactions catalyzed by CYP enzymes, followed by potential Phase II conjugation. mdpi.commdpi.com

The enzymatic degradation of this compound likely involves several key pathways:

O-Demethylation: The methoxy group on the phenyl ring is a prime target for O-demethylation by CYP enzymes, particularly isoforms like CYP2D6 and CYP3A4, to form the corresponding phenolic metabolite, 4-(isoquinolin-1-yl)phenol.